molecular formula C16H13ClN2O3 B5722782 N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5722782
M. Wt: 316.74 g/mol
InChI Key: ODXMRXSOHJJQRC-WEVVVXLNSA-N
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Description

N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CNMA and has been synthesized through different methods.

Scientific Research Applications

CNMA has been found to have potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and mercury. It has also been used in the synthesis of new materials, such as polymers and dendrimers. CNMA has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. It has also been used as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of CNMA is not fully understood. However, it has been suggested that CNMA may act by binding to specific targets in cells, leading to the inhibition of various cellular processes. It has been found to inhibit the activity of enzymes, such as acetylcholinesterase and tyrosinase. CNMA has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
CNMA has been found to have biochemical and physiological effects on various systems in the body. It has been found to exhibit antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases. CNMA has also been found to exhibit anti-inflammatory activity, which may be beneficial in treating inflammatory diseases. Additionally, CNMA has been found to exhibit neuroprotective activity, which may be beneficial in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CNMA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. Additionally, CNMA has been found to exhibit low toxicity, making it a suitable compound for biological studies. However, there are also limitations to using CNMA in lab experiments. CNMA has limited solubility in water, which may make it difficult to use in aqueous solutions. Additionally, CNMA may exhibit non-specific binding to proteins, which may affect the accuracy of experimental results.

Future Directions

There are several future directions for research on CNMA. One potential direction is to investigate the potential use of CNMA as a fluorescent probe for the detection of other metal ions. Another potential direction is to investigate the potential use of CNMA in the synthesis of new materials, such as metal-organic frameworks. Additionally, further research is needed to fully understand the mechanism of action of CNMA and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, CNMA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through different methods and has been found to exhibit antimicrobial activity, antioxidant activity, anti-inflammatory activity, and neuroprotective activity. CNMA has several advantages for lab experiments, but also has limitations. There are several future directions for research on CNMA, including investigating its potential use as a fluorescent probe and in the synthesis of new materials, as well as further understanding its mechanism of action and potential applications in disease treatment.

Synthesis Methods

CNMA can be synthesized through different methods, including the Knoevenagel condensation reaction and the Suzuki coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-chloro-4-methylbenzaldehyde and 4-nitrobenzaldehyde with acetic anhydride in the presence of piperidine as a catalyst. The reaction mixture is then refluxed in ethanol to yield CNMA. The Suzuki coupling reaction involves the reaction of 3-chloro-4-methylphenylboronic acid and 4-nitrophenylboronic acid with acryloyl chloride in the presence of palladium catalyst and triethylamine. The reaction mixture is then refluxed in toluene to yield CNMA.

properties

IUPAC Name

(E)-N-(3-chloro-4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-11-2-6-13(10-15(11)17)18-16(20)9-5-12-3-7-14(8-4-12)19(21)22/h2-10H,1H3,(H,18,20)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXMRXSOHJJQRC-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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